Cas no 4876-02-2 (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide structure
4876-02-2 structure
Productnaam:N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
CAS-nummer:4876-02-2
MF:C18H21NO3
MW:299.364245176315
CID:932088
PubChem ID:288409

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
    • AC1Q5P5C; N-< 2-(3,4-dimethoxyphenyl)ethyl> phenylacetamide; AC1L69HM; N-(2-< 3,4-dimethoxyphenyl> ethyl)phenacetamide; NSC168206; N-(3,4-dimethoxyphenethyl)-phenyl acetamide; N-(3,4-dimethoxyphenethyl)-2-phenylacetamide; benzeneacetamide, n-[2-(3,4-dimethoxyphenyl)ethyl]-; phenyl-acetic acid-(3,4-dimethoxy-phenethylamide); N-[2-(3,4-dimethoxyphenyl)ethyl]phenylacetamide; N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-phenyl-acetamide
    • SR-01000402246-1
    • N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-2-PHENYL-ACETAMIDE
    • SMR000513942
    • NSC-168206
    • N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-phenyl-acetamide
    • NSC168206
    • NSC-149608
    • MLS001212311
    • SCHEMBL6380843
    • N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide
    • N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-phenyl-acetamide
    • NSC149608
    • DTXSID00302192
    • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide #
    • Oprea1_590733
    • 4876-02-2
    • Oprea1_314422
    • 3,4-Dimethoxyphenethanamine, N-phenacetyl-
    • STK126506
    • BRD-K82772434-001-07-1
    • AKOS000612280
    • SR-01000402246
    • HS-8795
    • CHEMBL1895008
    • HMS2815B11
    • Inchi: InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)10-11-19-18(20)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
    • InChI-sleutel: HVABELWWEQMYIB-UHFFFAOYSA-N
    • LACHT: COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CC=C2)OC

Berekende eigenschappen

  • Exacte massa: 299.152
  • Monoisotopische massa: 299.152
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 7
  • Complexiteit: 328
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47.6Ų
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.109
  • Kookpunt: 510.4°C at 760 mmHg
  • Vlampunt: 262.5°C
  • Brekindex: 1.554

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